molecular formula C9H8FNO2 B12064516 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid

Katalognummer: B12064516
Molekulargewicht: 181.16 g/mol
InChI-Schlüssel: VVMRIBDQBYDYHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to a cyclopropane carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid involves several steps. One common method includes the reaction of 2-fluoropyridine with cyclopropane carboxylic acid under specific reaction conditions . The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can interact with enzymes and receptors, leading to various biochemical effects. The cyclopropane carboxylic acid moiety may also play a role in modulating the compound’s activity and stability.

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups and chemical properties

Eigenschaften

Molekularformel

C9H8FNO2

Molekulargewicht

181.16 g/mol

IUPAC-Name

1-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)

InChI-Schlüssel

VVMRIBDQBYDYHR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=C(N=CC=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.